![molecular formula C9H13ClN2O2 B1520245 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride CAS No. 1396962-73-4](/img/structure/B1520245.png)
2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride
Overview
Description
“2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O2 HCl and a molecular weight of 216.66 .
Molecular Structure Analysis
The molecular structure of “2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” can be represented by the SMILES stringCC@@HC(O)=O
. This indicates that the molecule contains a pyridin-2-ylmethyl group attached to an amino group, which is further attached to a propanoic acid group. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride” include a molecular formula of C9H12N2O2 HCl and a molecular weight of 216.66 .Scientific Research Applications
Drug Development
This compound has shown promise in the field of drug development , particularly due to its structural similarity to pyridine, which is a common scaffold in pharmaceuticals. The presence of the pyridin-2-ylmethyl)amino group can be crucial for the activity of drugs, especially those targeting central nervous system disorders and cancers .
Anti-Fibrosis Therapy
Research indicates that derivatives of this compound, specifically pyrimidine derivatives, have been evaluated for their anti-fibrotic activities . These studies are significant in the search for new treatments for fibrotic diseases, which involve the excessive formation of connective tissue .
Catalysis
In the realm of catalysis , 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride can be used to synthesize novel heterocyclic compounds. These compounds can serve as catalysts in various chemical reactions, potentially improving efficiency and selectivity .
Materials Science
Biological Activity Studies
The compound is used in the synthesis of molecules that exhibit a wide range of biological activities . This includes antimicrobial, antiviral, and antitumor properties, making it a valuable tool for biological research and pharmacology .
Chemical Biology
In chemical biology , this compound can be employed to create libraries of novel heterocyclic compounds. These libraries are essential for screening and identifying new biologically active molecules, which can lead to the discovery of new biological pathways or therapeutic targets .
Mechanism of Action
properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;/h2-5,7,11H,6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSTUAGOYOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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